molecular formula C12H18N2OS B1462219 1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one CAS No. 1018555-57-1

1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one

Cat. No.: B1462219
CAS No.: 1018555-57-1
M. Wt: 238.35 g/mol
InChI Key: GBPYPFNICUTVDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one is a chemical compound with the molecular formula C12H18N2OS It is known for its unique structure, which includes a piperidine ring, an aminomethyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one typically involves the reaction of 4-(aminomethyl)piperidine with 2-bromoacetylthiophene. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological receptors, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Aminomethyl)piperidin-1-yl]-2-methylpropan-2-ol
  • 1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethanol

Uniqueness

1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one is unique due to its specific combination of a piperidine ring, aminomethyl group, and thiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-2-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c13-9-10-3-5-14(6-4-10)12(15)8-11-2-1-7-16-11/h1-2,7,10H,3-6,8-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPYPFNICUTVDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one
Reactant of Route 6
1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.